molecular formula C7H11Cl B8029243 1-Chloro-4-methylcyclohex-1-ene

1-Chloro-4-methylcyclohex-1-ene

Cat. No.: B8029243
M. Wt: 130.61 g/mol
InChI Key: KTJOJGBCWCZFKW-UHFFFAOYSA-N
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Description

1-Chloro-4-methylcyclohex-1-ene is an organic compound with the molecular formula C7H11Cl. It is a chlorinated derivative of methylcyclohexene and is characterized by the presence of a chlorine atom and a methyl group attached to a cyclohexene ring. This compound is typically a colorless liquid and is soluble in organic solvents but insoluble in water .

Preparation Methods

1-Chloro-4-methylcyclohex-1-ene can be synthesized through various methods. One common synthetic route involves the chlorination of 4-methylcyclohexene. This reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions . The reaction can be represented as follows:

4-Methylcyclohexene+Cl2This compound\text{4-Methylcyclohexene} + \text{Cl}_2 \rightarrow \text{this compound} 4-Methylcyclohexene+Cl2​→this compound

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

1-Chloro-4-methylcyclohex-1-ene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions include 4-methylcyclohexanol, 4-methylcyclohexene, and various oxidized derivatives .

Scientific Research Applications

1-Chloro-4-methylcyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methylcyclohex-1-ene in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom is removed along with a hydrogen atom to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Chloro-4-methylcyclohex-1-ene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity patterns due to the presence of both a chlorine atom and a double bond, making it a versatile compound for various chemical transformations .

Properties

IUPAC Name

1-chloro-4-methylcyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl/c1-6-2-4-7(8)5-3-6/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJOJGBCWCZFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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